molecular formula C18H20N2O8 B554462 Z-Glu(ome)-osu CAS No. 39538-31-3

Z-Glu(ome)-osu

Cat. No. B554462
CAS RN: 39538-31-3
M. Wt: 392.4 g/mol
InChI Key: MZXKKWKDZNDBAG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Glu(ome)-osu, also known as N-Carbobenzyloxy-L-glutamic acid alpha-methyl ester or Cbz-Glu-OMe, is a chemical compound with the molecular formula C18H20N2O8 . It is related to Z-Glu-Tyr and Ac-Phe-Tyr, which have been used in early studies on the specificity and mechanism of pepsin action .


Molecular Structure Analysis

The molecular structure of Z-Glu(ome)-osu is characterized by a molecular weight of 295.3 g/mol and a molecular formula of C14H17NO6 . The compound contains a total of 49 bonds, including 29 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds .


Physical And Chemical Properties Analysis

Z-Glu(ome)-osu has a molecular weight of 295.29 g/mol . It is a powder in form and has a molecular formula of C14H17NO6 . The compound has a computed XLogP3-AA value of 1.2, indicating its lipophilicity .

Scientific Research Applications

  • Synthesis of Chiral Building Blocks : Z-Glu-OMe is used in the synthesis of cis-5-hydroxy-L-pipecolic acid, showcasing its role as a versatile chiral building block in chemical synthesis (Adams et al., 1996).

  • Membrane Binding and Pore Formation : A study on a synthetic analog of alamethicin F50/5, incorporating l-Glu(OMe), found that divalent cations modulate its membrane binding and pore formation kinetics (Aquila et al., 2013).

  • SPR Biosensor Development : The Z-domain of protein A with IgG-binding activity was used in Surface Plasmon Resonance (SPR) biosensor development, demonstrating improved detection sensitivity (Park, Jose, & Pyun, 2011).

  • Data Management in Experimental Biology : OMERO, a software platform, integrates a wide range of biological data, including images and matrices, to facilitate research in various biological fields, including light-microscopy and high-content-screening (Allan et al., 2012).

  • Synthesis of Bioactive Peptides : Z-Glu-OMe has been utilized in the preparation of bioactive peptides, serving as a key component in the synthesis of various amino acids and their derivatives (Masiukiewicz, Wiejak, & Rzeszotarskat, 2002).

  • Improvement of Soil Fertility : The application of organic matter (OM) to soil has been researched for its effects on soil fertility and humic substance structure, with findings suggesting that OM applications lead to structural simplification and increased aliphatic content in humic acids (Dou, Zhang, & Li, 2008).

  • Metal-Organic Frameworks for Biomarker Detection : Lanthanide metal-organic frameworks (MOFs) utilizing Glu were designed for the detection of glutamic acid, a neuropathy biomarker, demonstrating the potential of ZJU-168(MOFs) as effective sensors for practical Glu detection (Xia, Wan, Li, & Zhang, 2020).

  • Pulsed Electron-Electron Double Resonance Spectroscopy : The self-assembled superstructure of [Glu(OMe)]alamethicin molecules in vesicular membranes was investigated using PELDOR spectroscopy, revealing insights into peptide aggregation and membrane penetration (Milov et al., 2009).

  • Mixed-Metal MOFs for Detoxification : Mixed-metal Ce/Zr MOFs demonstrated enhanced detoxification properties for nerve agents, with Mg(OMe)2 doping further increasing their catalytic activity, highlighting their potential in chemical hazard mitigation (Geravand et al., 2020).

  • V8 Proteinase-Catalyzed Peptide Synthesis : Z-Glu-OMe was used in the synthesis of various peptides using Staphylococcus aureus V8 proteinase in organic solvents, demonstrating its role in peptide bond formation (Cer̆vský, 1991).

Safety And Hazards

Safety data sheets indicate that exposure to Z-Glu(ome)-osu should be avoided. Contact with skin and eyes should be avoided, and the compound should not be inhaled. Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound. In case of accidental exposure, appropriate first aid measures should be taken .

properties

IUPAC Name

1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXKKWKDZNDBAG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Glu(ome)-osu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Glu(ome)-osu
Reactant of Route 2
Reactant of Route 2
Z-Glu(ome)-osu
Reactant of Route 3
Reactant of Route 3
Z-Glu(ome)-osu
Reactant of Route 4
Reactant of Route 4
Z-Glu(ome)-osu
Reactant of Route 5
Reactant of Route 5
Z-Glu(ome)-osu
Reactant of Route 6
Reactant of Route 6
Z-Glu(ome)-osu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.